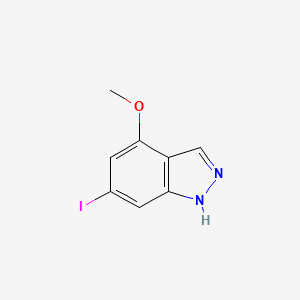

6-Iod-4-methoxy-1H-indazol

Übersicht

Beschreibung

6-Iodo-4-methoxy-1H-indazole is a chemical compound with the molecular formula C8H7IN2O and a molecular weight of 274.06 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of indazoles, including 6-Iodo-4-methoxy-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 6-Iodo-4-methoxy-1H-indazole consists of an indazole ring substituted with an iodine atom at the 6th position and a methoxy group at the 4th position .Physical And Chemical Properties Analysis

6-Iodo-4-methoxy-1H-indazole has a density of 1.9±0.1 g/cm3 and a boiling point of 404.6±25.0 °C at 760 mmHg . The melting point is not available .Wissenschaftliche Forschungsanwendungen

Drug Discovery Strukturbasiertes Design

Die strukturelle Vielfalt von Indazolen macht sie für strukturbasierte Ansätze im Wirkstoffdesign geeignet. Die spezifischen Merkmale von 6-Iod-4-methoxy-1H-indazol können genutzt werden, um neuartige Verbindungen mit gewünschten biologischen Aktivitäten zu entwickeln.

Diese Anwendungen basieren auf den allgemeinen Eigenschaften und Aktivitäten von Indazolverbindungen, da spezifische Details zu „this compound“ in den Suchergebnissen nicht gefunden wurden . Weitere Forschungs- und Experimentierarbeiten wären erforderlich, um diese potenziellen Anwendungen für dieses spezielle Derivat zu bestätigen.

Safety and Hazards

Wirkmechanismus

Target of Action

This compound belongs to the indazole class of heterocyclic compounds, which have been found to have a wide variety of medicinal applications

Mode of Action

Indazole-containing compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of 6-Iodo-4-methoxy-1H-indazole with its targets would depend on the nature of these targets.

Biochemical Pathways

Indazole derivatives have been found to impact a variety of pathways, including those involved in inflammation, cancer, and hypertension . The exact pathways affected by 6-Iodo-4-methoxy-1H-indazole would depend on its specific targets.

Pharmacokinetics

It has been suggested that this compound has high gastrointestinal absorption . These properties would influence the bioavailability of the compound, or the extent and rate at which it reaches its site of action.

Result of Action

As an indazole derivative, it may have potential antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects . The specific effects would depend on the compound’s targets and mode of action.

Action Environment

The action of 6-Iodo-4-methoxy-1H-indazole can be influenced by various environmental factors . These could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues. Understanding these factors can help optimize the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

6-iodo-4-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUMKHFEGXJCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=NN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646522 | |

| Record name | 6-Iodo-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-20-6 | |

| Record name | 6-Iodo-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

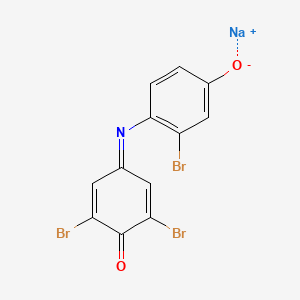

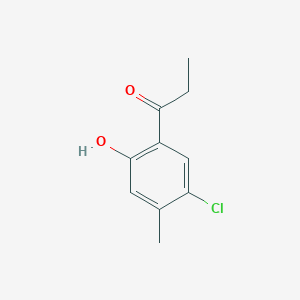

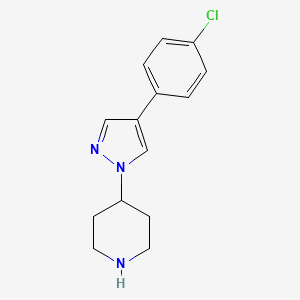

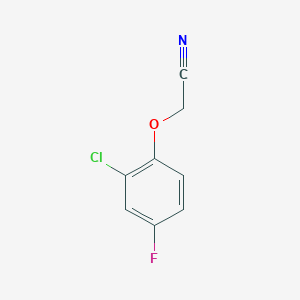

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 2-[(octadecylamino)carbonyl]-, monosodium salt](/img/structure/B1604158.png)

![{4-[1-(tert-Butoxycarbonyl)-1H-pyrrol-2-yl]phenyl}acetic acid](/img/structure/B1604164.png)